7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine typically involves the formation of the isoxazole ring followed by bromination and N,N-dimethylation. One common method involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring, followed by bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-N-methylbenzo[d]isoxazol-3-amine
- 7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine
Comparison
Compared to other similar compounds, this compound is unique due to its specific substitution pattern and the presence of the bromine atom.
Properties
Molecular Formula |
C9H9BrN2O |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
7-bromo-N,N-dimethyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C9H9BrN2O/c1-12(2)9-6-4-3-5-7(10)8(6)13-11-9/h3-5H,1-2H3 |
InChI Key |
VAYNWYJEYBCTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NOC2=C1C=CC=C2Br |
Origin of Product |
United States |
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